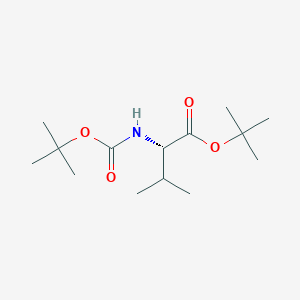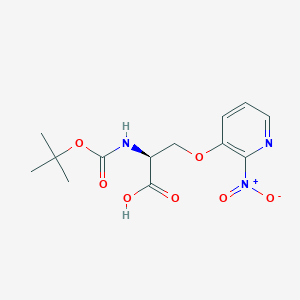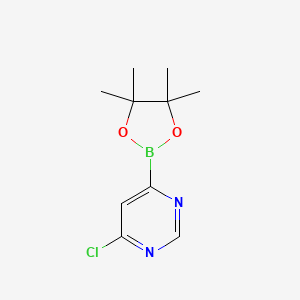
tert-Butyl (tert-butoxycarbonyl)-L-valinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (tert-butoxycarbonyl)-L-valinate is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-valine, an essential amino acid, and is often employed as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (tert-butoxycarbonyl)-L-valinate typically involves the reaction of L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Another method involves the use of tert-butanol and anhydrous magnesium sulfate with boron trifluoride diethyl etherate as additional reagents .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (tert-butoxycarbonyl)-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (tert-butoxycarbonyl)-L-valinate has a wide range of applications in scientific research:
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)-L-valinate primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl ester
- tert-Butyl alcohol
Uniqueness
tert-Butyl (tert-butoxycarbonyl)-L-valinate is unique due to its specific application in peptide synthesis and its stability under a wide range of conditions. Unlike other similar compounds, it offers a balance between stability and ease of removal, making it particularly valuable in complex synthetic processes .
Properties
Molecular Formula |
C14H27NO4 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
tert-butyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C14H27NO4/c1-9(2)10(11(16)18-13(3,4)5)15-12(17)19-14(6,7)8/h9-10H,1-8H3,(H,15,17)/t10-/m0/s1 |
InChI Key |
HNAULTULZVVYGW-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12840044.png)







![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)



